N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
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Overview
Description
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a propyl group at the 5-position of the triazine ring and a methanesulfonamide group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted amine with a triazine precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dioxane or tetrahydrofuran (THF) at elevated temperatures (70-80°C) to facilitate the formation of the triazine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate microwave irradiation to accelerate the reaction and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as THF or ether under inert atmosphere.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Studied for its potential use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- N-(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Uniqueness
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the 5-position of the triazine ring can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2S/c1-3-4-11-5-8-7(9-6-11)10-14(2,12)13/h3-6H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCZMHLUZRWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CNC(=NC1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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